(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one
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Overview
Description
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one is a synthetic organic compound characterized by its unique structural features. This compound contains a piperidine ring, a nitrophenyl group, and a propenone moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with piperidine and an appropriate propenone precursor under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxides or other oxidized derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and propenone moiety may also contribute to the compound’s activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-phenylacrylamide
- N-(2-Amino-2-oxoethyl)-3-phenylacrylamide
- N-(2-Hydroxyphenyl)-3-phenylacrylamide
Uniqueness
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-22-14-10-12(13(18(20)21)11-15(14)23-2)6-7-16(19)17-8-4-3-5-9-17/h6-7,10-11H,3-5,8-9H2,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKDKUKUMFMHBA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)N2CCCCC2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)N2CCCCC2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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